molecular formula C21H20O5 B5777571 methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate

methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B5777571
M. Wt: 352.4 g/mol
InChI Key: CZPMIYGBOGXFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, also known as MOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPP belongs to the family of coumarin derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has shown promising results as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a plant growth regulator and insecticide. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been used as a fluorescent probe and in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to enhance insulin secretion and improve glucose uptake.
Biochemical and Physiological Effects:
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can induce DNA damage, oxidative stress, and mitochondrial dysfunction. In vivo studies have shown that methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can affect various organ systems such as the liver, kidney, and reproductive system. However, the toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is relatively low, and it has been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its high potency, selectivity, and stability. methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is also relatively easy to synthesize and purify, making it accessible to researchers. However, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate. In medicine, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be further developed as a potential anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new plant growth regulators and insecticides. In material science, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate could be used to develop new fluorescent probes and nanomaterials. Further studies are needed to fully understand the mechanism of action and toxicity of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, as well as its potential applications in various fields.
In conclusion, methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate as a research tool and therapeutic agent.

Synthesis Methods

Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multistep process that involves the condensation of 4-phenylcoumarin with propionaldehyde, followed by the reaction with methyl chloroacetate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity and yield of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be improved by using chromatographic techniques such as column chromatography.

properties

IUPAC Name

methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13-21(23)24-2/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPMIYGBOGXFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.